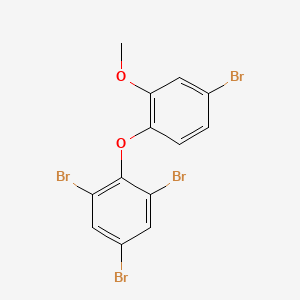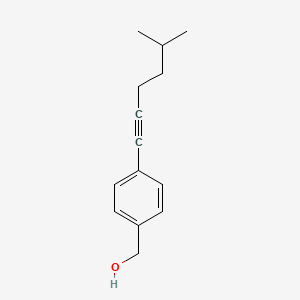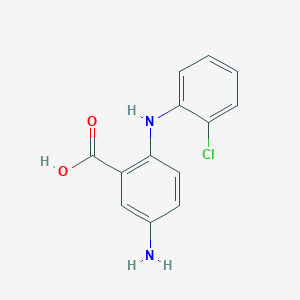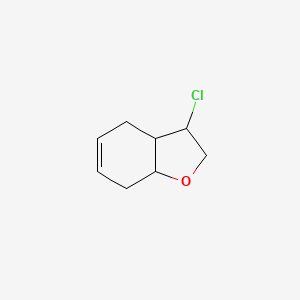![molecular formula C22H19NS2 B14213505 Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- CAS No. 555152-94-8](/img/structure/B14213505.png)
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of bis(methylthio)methylene as a reagent to introduce the bis(methylthio)methylene group into the acridine structure . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified acridine derivatives with altered functional groups .
科学的研究の応用
In chemistry, they are used as intermediates in the synthesis of more complex molecules . In biology and medicine, acridine derivatives are known for their antimicrobial, anticancer, and antiviral activities . They have been investigated as potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer’s disease, and bacterial infections . In industry, acridine derivatives are used as dyes, fluorescent materials, and in laser technologies due to their unique photophysical properties .
作用機序
The mechanism of action of acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- involves its interaction with biological molecules, particularly DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and interfering with the function of DNA-related enzymes such as topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The specific molecular targets and pathways involved depend on the particular biological context and the specific acridine derivative used .
類似化合物との比較
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- can be compared to other acridine derivatives such as acridine orange, acriflavine, and amsacrine. These compounds share a similar acridine core structure but differ in their functional groups and specific biological activities . For example, acridine orange is commonly used as a fluorescent dye for staining nucleic acids, while acriflavine has antimicrobial properties and is used as a disinfectant . Amsacrine is an anticancer agent that inhibits topoisomerase II and is used in chemotherapy . The unique bis(methylthio)methylene group in acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- distinguishes it from these other compounds and may confer specific biological activities and applications .
特性
CAS番号 |
555152-94-8 |
|---|---|
分子式 |
C22H19NS2 |
分子量 |
361.5 g/mol |
IUPAC名 |
9-[bis(methylsulfanyl)methylidene]-10-phenylacridine |
InChI |
InChI=1S/C22H19NS2/c1-24-22(25-2)21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 |
InChIキー |
ZDXASDQLHDJWHS-UHFFFAOYSA-N |
正規SMILES |
CSC(=C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14213431.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)

![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)


